methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate
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Overview
Description
Methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate is a complex organic compound featuring a pyrazole ring linked to a pyrrole moiety through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1H-pyrrole-3-carboxylic acid and 1H-pyrazole.
Amide Bond Formation: The carboxylic acid group of 1H-pyrrole-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 1H-pyrazole to form the amide bond.
Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the amide bond formation and esterification steps, as well as advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate can be used to study enzyme interactions and as a potential inhibitor for specific biological pathways due to its amide linkage and heterocyclic rings.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It can be investigated for its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide bond and heterocyclic rings allow it to bind to active sites, potentially inhibiting or modifying the activity of the target molecules. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar in structure but lacks the pyrazole ring.
3-methyl-1H-pyrrole-2,5-dione: Contains a pyrrole ring but differs in functional groups.
2-methyl pyrrole: A simpler compound with a single pyrrole ring.
Uniqueness
Methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate is unique due to its combination of a pyrazole and pyrrole ring linked by an amide bond. This structure provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-methyl-2-[3-(1H-pyrrole-3-carbonylamino)pyrazol-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-13(2,12(19)20-3)17-7-5-10(16-17)15-11(18)9-4-6-14-8-9/h4-8,14H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFKCFJGIZZFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=CC(=N1)NC(=O)C2=CNC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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